(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441388
InChI: InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

CAS No.:

Cat. No.: VC20441388

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid -

Specification

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name (2S)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Standard InChI Key VJDDIZFIHZRFLU-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC
Canonical SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)OC

Introduction

Structural and Stereochemical Features

The molecular structure of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid (C₁₀H₁₉NO₅) consists of a four-carbon chain with distinct functional groups:

  • Position 1: Carboxylic acid (-COOH) group.

  • Position 2: Methoxy (-OCH₃) group in the (S)-configuration.

  • Position 4: Boc-protected amine (-NH-C(O)-O-C(CH₃)₃).

The Boc group provides steric protection for the amine, enabling selective reactivity at other sites during synthetic workflows . The methoxy substituent, being less electron-withdrawing than halogenated analogs like difluoromethoxy (-OCF₂H), moderates the compound’s electronic profile and lipophilicity.

Table 1: Comparative Structural Properties of Boc-Protected Butanoic Acid Derivatives

CompoundSubstituent at Position 2Substituent at Position 4Molecular FormulaMolecular Weight (g/mol)
(2S)-4-Boc-amino-2-methoxybutanoic acid-OCH₃-NH-BocC₁₀H₁₉NO₅233.26
4-Boc-amino-2-difluoromethoxybutanoic acid-OCF₂H-NH-BocC₉H₁₈N₂O₄218.25
(2S)-2-Boc-aminomethyl-3-methylbutanoic acid -CH(CH₃)₂-NH-BocC₁₁H₂₁NO₄231.29

Key structural distinctions include:

  • Steric Effects: The methoxy group at position 2 introduces minimal steric hindrance compared to bulkier substituents like trifluoromethoxy (-OCF₃).

  • Electronic Effects: The methoxy group’s electron-donating nature slightly increases the electron density at the carboxylic acid, potentially altering its acidity (pKa ~ 4.5–5.0) .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step sequence:

Step 1: Boc Protection of the Amine
The primary amine at position 4 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium bicarbonate. Reaction conditions (e.g., tetrahydrofuran/water solvent system, 0–5°C) ensure high yields (>85%) .

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAP, THF/H₂O, 0°C8895
Methoxy IntroductionCH₃I, K₂CO₃, acetone, reflux7590
Ester Hydrolysis6 M HCl, 60°C, 12 h9298

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (∼15 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions but susceptible to Boc deprotection in strongly acidic environments (pH < 2).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc tert-butyl), 3.31 (s, 3H, OCH₃), 4.10–4.25 (m, 1H, CH-NH), 12.1 (br s, 1H, COOH) .

  • IR (cm⁻¹): 1720 (C=O, Boc), 1650 (C=O, acid), 1250 (C-O, methoxy).

Biological Activity and Applications

Peptide Synthesis

The Boc group enables sequential peptide coupling without side reactions. The methoxy group enhances solubility, facilitating solid-phase synthesis of hydrophobic peptide sequences .

Table 3: Comparative Biological Activity of Analogs

CompoundProtease Inhibition (IC₅₀, μM)Antibacterial Activity (MIC, μg/mL)
(2S)-4-Boc-amino-2-methoxybutanoic acidNot reportedNot reported
4-Boc-amino-2-difluoromethoxybutanoic acid3.2 ± 0.525–50 (E. coli)
(2S)-2-Boc-aminomethyl-3-methylbutanoic acid 8.1 ± 1.2>100

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and plasma stability.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize enzyme inhibition.

  • Industrial Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.

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